5-fluoro-2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyrimidine
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Overview
Description
5-fluoro-2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a fluorine atom at the 5-position of the pyrimidine ring and a pyrazolylsulfonyl-piperidinyl-oxy substituent at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyrimidine typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the pyrazolylsulfonyl-piperidine intermediate: This involves the reaction of 1-methyl-1H-pyrazole-4-sulfonyl chloride with piperidine under basic conditions to form the pyrazolylsulfonyl-piperidine intermediate.
Coupling with 5-fluoropyrimidine: The intermediate is then coupled with 5-fluoropyrimidine under suitable conditions, such as the presence of a base and a coupling agent, to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyrimidine ring can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole and piperidine moieties.
Hydrolysis: The sulfonyl and ether linkages can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can modify the functional groups on the pyrazole and piperidine moieties.
Scientific Research Applications
5-fluoro-2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 5-fluoro-2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to the active site or allosteric sites of the target proteins, leading to inhibition or activation of their function.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-1-methyl-pyrazol-4-yl compounds: These compounds share the pyrazole and fluorine substituents but differ in the other functional groups attached.
Pyrimidine derivatives: Other pyrimidine derivatives with different substituents at the 2- and 5-positions.
Uniqueness
5-fluoro-2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyrimidine is unique due to the combination of the fluorine atom, pyrazolylsulfonyl-piperidine moiety, and pyrimidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
5-fluoro-2-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN5O3S/c1-18-9-12(8-17-18)23(20,21)19-4-2-11(3-5-19)22-13-15-6-10(14)7-16-13/h6-9,11H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGDLAFJZMJSCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCC(CC2)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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